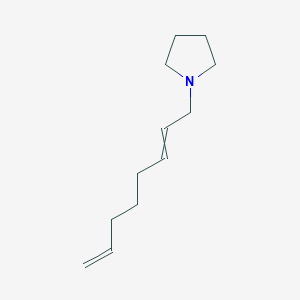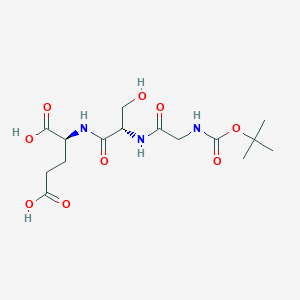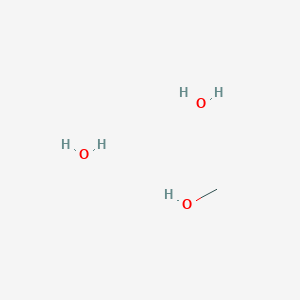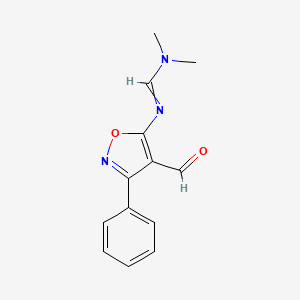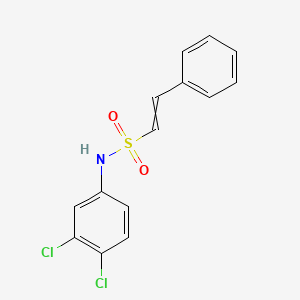
N-(Benzyloxy)benzenecarboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Benzyloxy)benzenecarboximidoyl chloride: is an organic compound with the molecular formula C14H10ClNO2. It is a derivative of benzenecarboximidoyl chloride, where the nitrogen atom is bonded to a benzyloxy group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzyloxy)benzenecarboximidoyl chloride typically involves the reaction of benzenecarboximidoyl chloride with benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product. The reaction can be represented as follows:
Benzenecarboximidoyl chloride+Benzyl alcohol→N-(Benzyloxy)benzenecarboximidoyl chloride+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: N-(Benzyloxy)benzenecarboximidoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloride group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-(Benzyloxy)benzenecarboximidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Benzyloxy)benzenecarboximidoyl chloride involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Benzenecarboximidoyl chloride: The parent compound without the benzyloxy group.
N-(Methoxy)benzenecarboximidoyl chloride: A similar compound with a methoxy group instead of a benzyloxy group.
N-(Phenoxy)benzenecarboximidoyl chloride: A compound with a phenoxy group.
Uniqueness: N-(Benzyloxy)benzenecarboximidoyl chloride is unique due to the presence of the benzyloxy group, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where enhanced binding affinity or reactivity is desired.
Properties
CAS No. |
63539-60-6 |
|---|---|
Molecular Formula |
C14H12ClNO |
Molecular Weight |
245.70 g/mol |
IUPAC Name |
N-phenylmethoxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C14H12ClNO/c15-14(13-9-5-2-6-10-13)16-17-11-12-7-3-1-4-8-12/h1-10H,11H2 |
InChI Key |
OJOGUWRBFKWQPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CON=C(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate](/img/structure/B14487733.png)
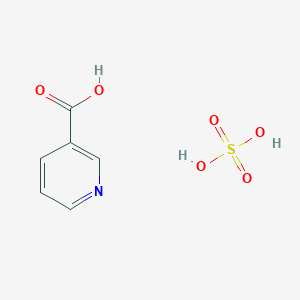
![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)
![Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-](/img/structure/B14487740.png)
